molecular formula C18H21NO9 B2654374 4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate CAS No. 496854-73-0

4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate

Cat. No. B2654374
CAS RN: 496854-73-0
M. Wt: 395.364
InChI Key: ZYQSWUFUVGIGTA-UHFFFAOYSA-N
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Description

“4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxylate” is a chemical compound with the molecular formula C18H21NO9 . It’s a type of Metabolic Enzyme class compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The molecule includes two dioxolo rings and a pyran ring, all fused together. It also contains a nitrophenyl group and a carboxylate group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 395.361 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Environmental Remediation

Background: 4-Nitrophenol (4-NP) is a low molecular-mass organic compound commonly found in soils and surface waters. It arises from industrial processes, such as dye manufacturing, pesticide production, and pharmaceutical synthesis. Unfortunately, 4-NP poses environmental risks and health hazards.

Electrochemical Reduction: Researchers have investigated the electrochemical reduction of 4-NP as an environmentally friendly approach. By using metallic and carbonaceous substrates, they aim to transform 4-NP into less toxic compounds. Gold and silver electrodes exhibit high electrocatalytic activity for 4-NP reduction while minimizing hydrogen evolution. Optimizing parameters like pH and temperature enhances the clean conversion of 4-NP to 4-aminophenol, a less harmful product .

Catalysis

Benchmark Reaction: The catalytic reduction of 4-NP serves as a benchmark reaction for assessing the activity of nanostructured materials. Researchers worldwide have explored various synthesized catalytic nanostructures by studying their performance in 4-NP reduction. These materials hold promise for sustainable and efficient catalysis .

Photophysical Properties

Fluorescence and Sensing: The compound’s unique fused-ring system contributes to its photophysical properties. Researchers investigate its fluorescence behavior and potential as a sensing material. Applications include chemical sensors, imaging agents, and luminescent materials.

Serrà, A., Artal, R., Pozo, M., Garcia-Amorós, J., & Gómez, E. (2020). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Catalysts, 10(4), 458. DOI: 10.3390/catal10040458 Advances on catalytic reduction of 4-nitrophenol by nanostructured materials. (2021). Journal of Nanostructure in Chemistry, 11(1), 1–14. DOI: 10.1007/s40089-021-00362-w

Future Directions

The future directions for research on this compound are not clear from the available information. Given its classification as a metabolic enzyme class compound, it may have potential applications in biochemistry or medicine .

properties

IUPAC Name

(4-nitrophenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO9/c1-17(2)25-11-12(26-17)14-16(28-18(3,4)27-14)24-13(11)15(20)23-10-7-5-9(6-8-10)19(21)22/h5-8,11-14,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQSWUFUVGIGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate

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